1-Benzhydryl-3-benzylurea
Description
1-Benzhydryl-3-benzylurea is a urea derivative characterized by a benzhydryl (diphenylmethyl) group attached to one nitrogen atom and a benzyl (phenylmethyl) group on the adjacent nitrogen of the urea scaffold. This compound is structurally significant due to the steric and electronic effects imparted by its substituents. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or ligands in coordination chemistry, owing to their hydrogen-bonding capabilities and conformational flexibility.
Properties
IUPAC Name |
1-benzhydryl-3-benzylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(22-16-17-10-4-1-5-11-17)23-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPWNOSAYYXQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-benzylurea can be synthesized through the reaction of benzhydrylamine with benzyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Benzhydrylamine} + \text{Benzyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-benzylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzhydryl ketones or benzyl alcohols.
Reduction: Formation of benzhydryl amines or benzylamines.
Substitution: Formation of substituted benzhydryl or benzyl derivatives.
Scientific Research Applications
1-Benzhydryl-3-benzylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-benzylurea involves its interaction with specific molecular targets. For instance, as an inverse agonist for cannabinoid receptors, it binds to the CB1 receptor and induces a conformational change that reduces receptor activity. This interaction can modulate various physiological processes, including appetite, pain perception, and mood .
Comparison with Similar Compounds
1-Benzoyl-3-phenylurea ()
- Structure : Replaces the benzhydryl group with a benzoyl (C₆H₅CO-) moiety and retains a phenyl group.
- Key Differences : The benzoyl group introduces a carbonyl, enhancing polarity and hydrogen-bond acceptor capacity compared to the hydrophobic benzhydryl group in 1-Benzhydryl-3-benzylurea. This difference likely impacts solubility and biological target interactions.
1-Benzhydrylazetidin-3-ol ()
- Structure : Features a benzhydryl group attached to an azetidine (4-membered nitrogen ring) with a hydroxyl substituent.
- Key Differences : The azetidine ring introduces strain and rigidity, contrasting with the flexible urea backbone. This structural variance may influence metabolic stability and bioavailability.
1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea ()
- Structure : Thiourea analog with dibenzyl groups and a chlorobenzoyl substituent.
- Key Differences: The thiourea group (C=S vs. C=O in urea) increases lipophilicity and alters coordination chemistry.
Physical and Chemical Properties
*Estimated based on structural analogs.
Coordination Chemistry
- Thiourea Analogs () : Benzoylthioureas form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via S,O-coordination, enabling applications in catalysis and material science. The urea analog (this compound) may exhibit weaker metal-binding affinity due to the absence of a thioamide group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
